molecular formula C8H8F3N3 B13875377 N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Cat. No.: B13875377
M. Wt: 203.16 g/mol
InChI Key: JYXMTHXFQGGSFX-UHFFFAOYSA-N
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Description

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoroethyl group and a propynyl group attached to the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method is the alkylation of 1H-pyrazol-4-amine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The propynyl group may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Similar structure but lacks the propynyl group.

    N-prop-2-ynyl-1H-pyrazol-4-amine: Similar structure but lacks the trifluoroethyl group.

Uniqueness

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is unique due to the presence of both the trifluoroethyl and propynyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

IUPAC Name

N-prop-2-ynyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C8H8F3N3/c1-2-3-12-7-4-13-14(5-7)6-8(9,10)11/h1,4-5,12H,3,6H2

InChI Key

JYXMTHXFQGGSFX-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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